molecular formula C42H72O13 B1671517 ginsenoside F2 CAS No. 62025-49-4

ginsenoside F2

Cat. No. B1671517
CAS RN: 62025-49-4
M. Wt: 785 g/mol
InChI Key: SWIROVJVGRGSPO-JBVRGBGGSA-N
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Description

Ginsenoside F2 is a bioactive metabolite of the ginsenoside component of Panax ginseng . It is a triterpene saponin originally found in species of Panax . This compound has been reported to exhibit anti-obesity and anticancer chemotherapeutic activities . It also inhibits hair cell apoptosis, decreasing the expression of TGF-β2, SCAP, and SREBP in vivo .


Synthesis Analysis

This compound has been synthesized in Saccharomyces cerevisiae by expressing UDP-glycosyltransferase 1 (UGT1) and glycosyltransferase yojK1 (GTK1) in a high-producing protopanaxadiol (PPD) strain . The synthesis of this compound involves the glycosylation of the hydroxyl groups at the C3 and C20 positions of PPD .


Molecular Structure Analysis

The molecular formula of this compound is C42H72O13 . It has a molecular weight of 785.01 . The structure of this compound consists of a 4-ring, steroid-like structure .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 785.01 and a molecular formula of C42H72O13 .

Scientific Research Applications

Anticancer Properties

Ginsenoside F2 has shown promising anticancer activity. In breast cancer stem cells (CSCs), F2 induces apoptosis by activating the intrinsic apoptotic pathway and mitochondrial dysfunction. It also triggers autophagy, which plays a protective role in these cells (Mai et al., 2012). Additionally, F2 exhibits anti-cancer effects in human gastric carcinoma cells by inducing reactive oxygen species accumulation, mitochondrial dysfunction, and activating the ASK-1/JNK signaling pathway (Mao et al., 2014).

Cardiovascular Health

This compound, along with other ginsenosides, has been studied for its potential benefits in cardiovascular diseases (CVDs). Research indicates positive effects on heart disease through properties such as antioxidation, reducing platelet adhesion, vasomotor regulation, improving lipid profiles, and influencing various ion channels (Lee & Kim, 2014); (Sun et al., 2016).

Neuroprotective Effects

This compound may haveneuroprotective effects, as indicated in studies where ginsenosides have shown potential in treating Alzheimer's disease by attenuating spatial memory impairment and restoring neurotransmitter system dysfunction (Zhang et al., 2016). Ginsenosides also demonstrate antioxidative stress effects in the brain, mediated by mechanisms such as the repression of peptidyl arginine deiminase type IV (PADI4) via estrogen receptor (ER) β up-regulation (Kim et al., 2013).

Diabetes Management

This compound is also explored for its potential in diabetes management. Ginsenosides in general have shown antidiabetic effects, impacting various molecular targets and pathways, such as glucose transporters, insulin resistance, and antioxidative properties (Bai et al., 2018).

Other Applications

Other research applications of this compound include its potential in promoting meiotic maturation of mouse oocytes in cumulus-oocyte complexes, suggesting a role in reproductive health (Zhang et al., 2006), and its hepatoprotective effects, particularly through antioxidative stress mechanisms (Gao et al., 2017)

Mechanism of Action

Target of Action

Ginsenoside F2, a metabolite of Ginsenoside Rb1 , primarily targets the gut microbiota and the SGLT1 gene . It has been shown to have beneficial metabolic effects on obesity and its complications by allowing for the correction of gut microbiota dysbiosis and regulating the secretion of related endogenous metabolites . It also regulates SGLT1 gene expression to effectively reduce intestinal glucose uptake .

Mode of Action

This compound interacts with its targets by modulating the composition of gut microbiota, improving the metabolism of intestinal endogenous substances, and alleviating the level of inflammation . It also inhibits SGLT1 , which is involved in glucose absorption in the intestine. Furthermore, it has been found to induce apoptosis in breast cancer stem cells by activating the intrinsic apoptotic pathway and mitochondrial dysfunction .

Biochemical Pathways

This compound is involved in various biochemical pathways. It improves glucose metabolism disorders by reducing cellular oxidative stress in insulin-resistant HepG2 cells via MAPK signaling, participating in the PI3K/AKT/GSK-3β signaling pathway, promoting glycogen synthesis, and inhibiting gluconeogenesis . It also hydrolyzes ginsenoside Rb1 through the following pathways: Rb1 → gypenoside XVII → F2, or Rb1 → Rd → F2 .

Pharmacokinetics

The pharmacokinetics of ginsenosides, including F2, significantly differ between species of experimental animals . Ginsenosides Rg3, Rk1, Rg5, F2, and compound K showed a higher Cmax, AUC(0–t), and AUC(0–∞) and shorter Tmax (for compound K) than those in the red ginseng group . This suggests that bioconverted red ginseng may lead to a higher absorption rate of bioactive ginsenosides, including F2 .

Result of Action

This compound has been shown to have various molecular and cellular effects. It has anti-cancer and antioxidant effects , improves dementia and atopic dermatitis , and protects HEK-293 cells against H_2O_2-induced oxidative stress through reducing intracellular ROS and MDA, as well as activating the Nrf2/Keap1 signaling pathway and antioxidant enzymes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, handling in a well-ventilated place is recommended to prevent fire caused by electrostatic discharge steam . Moreover, the choice of animal model should be the subject of careful consideration when exploring the pharmacology of red ginseng extract with specific focus on the plasma profile of an individual ginsenoside .

Safety and Hazards

Ginsenoside F2 should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, seek immediate medical attention .

Future Directions

The continuous elucidation of ginsenoside biosynthesis pathways has rendered the production of rare ginsenosides like F2 using synthetic biology techniques effective for their large-scale production . In the future, the discovery of more glycosyltransferases (GTs) and improving their catalytic efficiencies are essential for the metabolic engineering of rare ginsenosides .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,55-37-35(51)33(49)31(47)25(20-44)53-37)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIROVJVGRGSPO-JBVRGBGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432763
Record name ginsenoside F2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62025-49-4
Record name Ginsenoside F2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62025-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ginsenoside F2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What are the primary molecular targets of ginsenoside F2?

A1: Research suggests that F2 interacts with various molecular targets, including:

  • Peroxisome proliferator-activated receptor gamma (PPARγ): F2 exhibits binding affinity to PPARγ [], a key transcription factor involved in adipocyte differentiation and lipid metabolism.
  • AMP-activated protein kinase (AMPK): F2 has been shown to activate the AMPK pathway [], which plays a crucial role in regulating energy homeostasis and lipid metabolism.
  • Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway: F2 activates the Nrf2/Keap1 pathway [, , ], leading to the upregulation of antioxidant enzymes and protection against oxidative stress.

Q2: How does F2's interaction with these targets translate into its observed effects?

A2: F2's binding to PPARγ inhibits adipocyte differentiation and reduces lipid accumulation [], contributing to its anti-obesity effects. The activation of AMPK by F2 further suppresses adipogenesis and promotes energy expenditure []. Additionally, by activating the Nrf2/Keap1 pathway, F2 enhances the expression of antioxidant enzymes like SOD and GSH-Px, thereby protecting cells against oxidative damage [, , ].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C42H72O13 and a molecular weight of 784.99 g/mol.

Q4: What spectroscopic data is available for the structural elucidation of F2?

A4: Structural characterization of F2 typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry (MS) [, , , ]. These techniques provide information on the compound's structure, functional groups, and molecular weight.

Q5: How is F2 typically produced using enzymatic biotransformation?

A5: Several studies highlight the use of enzymes like β-glucosidase from various microbial sources for the biotransformation of major ginsenosides like Rb1 and Rd into F2 [, , , , , , , , , , , , ]. These biotransformation processes often involve optimizing conditions like temperature, pH, and substrate concentration to enhance F2 yield.

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